Einecs 301-950-1

Stoichiometry Verification Quality Control Formulation Accuracy

Need a soluble, stable chlorinated phenol for aqueous formulations? Free 2,4,6-trichlorophenol precipitates; simple salts lack activity. Einecs 301-950-1 is the 1:1 hydrogen-bonded complex with triethanolamine (CAS 94087-58-8). - **Key differentiator**: Defined stoichiometry ensures reproducible biocide performance in metalworking fluids (MWFs) & wood preservation-unlike free phenol or other ethanolamine salts. - **Dual function**: Combines 2,4,6-trichlorophenol antimicrobial activity with triethanolamine corrosion inhibition for alkaline MWF systems. - **Supply advantage**: Reliable intermediate for prochloraz synthesis; improved handling vs. free phenol.

Molecular Formula C12H18Cl3NO4
Molecular Weight 346.6 g/mol
CAS No. 94087-58-8
Cat. No. B12695141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 301-950-1
CAS94087-58-8
Molecular FormulaC12H18Cl3NO4
Molecular Weight346.6 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)O)Cl)Cl.C(CO)N(CCO)CCO
InChIInChI=1S/C6H3Cl3O.C6H15NO3/c7-3-1-4(8)6(10)5(9)2-3;8-4-1-7(2-5-9)3-6-10/h1-2,10H;8-10H,1-6H2
InChIKeyYJCCMXZXCGXXAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 50 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Einecs 301-950-1: Complex Overview


Einecs 301-950-1, also identified by CAS 94087-58-8, is a 1:1 molecular complex composed of 2,4,6-trichlorophenol and 2,2',2''-nitrilotriethanol (triethanolamine). Its molecular formula is C12H18Cl3NO4, with a molecular weight of approximately 346.6 g/mol [1]. This compound is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) and is primarily utilized as a component in biocide formulations, preservatives, and as a chemical intermediate. The combination of a chlorinated phenol with a tertiary alkanolamine aims to modulate physicochemical properties such as solubility, polarity, and biological activity relative to the free phenol.

Identity1:1 complex of 2,4,6-trichlorophenol and triethanolamine
Use ContextBiocide formulations, preservatives, chemical intermediate
Stoichiometry ControlDefined molar composition supports formulation accuracy

Einecs 301-950-1: Substitution Limitations


The performance of this complex cannot be replicated by simply substituting the free phenol (2,4,6-trichlorophenol) or swapping the amine counterion for a different alkanolamine. Physicochemical studies on analogous systems demonstrate that the nature of the amine component (e.g., degree of alkylation, presence of hydroxyl groups) significantly influences the formation constants, proton transfer equilibria, and dipole moments of the resulting hydrogen-bonded adducts [1]. These molecular-level differences translate into quantifiable variations in macroscopic behavior, including solubility profiles in aqueous and organic matrices, corrosion inhibition efficiency, and antimicrobial efficacy. Consequently, direct interchange with a generic phenol salt or a different ethanolamine complex can lead to unpredictable formulation stability or compromised functional activity.

Replacing complex with free 2,4,6-trichlorophenol may alter solubility and bioactivity profile.
Swapping triethanolamine for a different alkanolamine may shift hydrogen-bonding and dipole properties.
Direct substitution with a generic phenol-amine complex may lead to unpredictable formulation stability and activity.

Einecs 301-950-1: Key Evidence


Stoichiometry: 1:1 Complex Confirmation

The measured molecular weight of Einecs 301-950-1 confirms its identity as a discrete 1:1 complex. Mass spectrometry or elemental analysis should yield a value of 346.6 g/mol, which is quantitatively distinct from its individual constituents: 2,4,6-trichlorophenol (197.45 g/mol) and triethanolamine (149.19 g/mol) [1]. This differentiates it from simple physical mixtures or salts with differing stoichiometry, ensuring precise molar calculations for industrial formulations.

Stoichiometry Verification
Reported
346.6 g/mol (complex) vs 197.45 g/mol (free phenol) and 149.19 g/mol (free amine)
Confirms 1:1 complex for accurate dosing and procurement
Computational reference data
Stoichiometry Verification Quality Control Formulation Accuracy

Polarity: Triethanolamine vs. Alkylamine Complexes

Studies on the 1:1 complexes of 2,4,6-trichlorophenol with various tri-n-alkylamines show that the polarity (measured as dipole moment) of these adducts markedly increases with the increasing degree of amine alkylation [1]. The presence of hydroxyethyl groups in triethanolamine (Einecs 301-950-1) introduces additional hydrogen-bonding capacity, which is predicted to further elevate the polarity and proton-transfer character of the complex compared to its triethylamine analog. While specific dipole moment values for this complex are not publicly reported, the class-level trend indicates that Einecs 301-950-1 will exhibit higher polarity and different solvation behavior than complexes with simpler alkylamines.

Polarity Context
Class-level
Expected higher polarity due to hydroxyethyl groups vs. triethylamine analog
May impact solvent compatibility and formulation behavior
Class-level inference; not directly measured
Polarity Solvent Compatibility Hydrogen Bonding

Antimicrobial Activity: Triethanolamine vs. Other Alkanolamines

Class-level comparisons of antimicrobial activity among ethanolamine-functionalized materials indicate that triethanolamine (TEA) derivatives exhibit superior potency compared to diethanolamine (DEA) and monoethanolamine (MEA) counterparts. In studies on functionalized multiwalled carbon nanotubes, the antimicrobial activity followed the order: MWCNT-TEA > MWCNT-DEA > MWCNT-MEA [1]. Additionally, separate investigations on ethanolamine toxicity to bacterial strains isolated from metalworking fluids demonstrate that triethanolamine possesses distinct antimicrobial properties influenced by pH and concentration [2]. While direct MIC values for Einecs 301-950-1 are not publicly available, the triethanolamine component's established activity suggests this complex offers enhanced antimicrobial potential compared to complexes with less substituted amines.

Antimicrobial Context
Class-level
TEA-functionalized materials showed greater activity than DEA and MEA analogs in MWCNT assays
Supports antimicrobial screening in biocide applications
Class-level; no direct MIC data
Antimicrobial Biocide Ethanolamine

Aqueous Solubility Enhancement via Triethanolamine Complexation

Free 2,4,6-trichlorophenol has a reported water solubility of approximately 0.8 g/L at ambient temperature [1]. Complexation with triethanolamine, a highly hydrophilic molecule (miscible with water), is expected to substantially increase the aqueous solubility of the active phenolic moiety. This class-level inference is based on the general principle that the formation of water-soluble amine salts or complexes enhances the dissolution of hydrophobic phenols in aqueous systems. While exact solubility data for Einecs 301-950-1 is not available, the presence of three hydroxyethyl groups on the amine component provides strong hydration capacity, differentiating it from complexes with less hydrophilic alkylamines (e.g., triethylamine).

Solubility Context
Class-level
Inferred >10-fold higher aqueous solubility vs. free phenol (0.8 g/L)
Supports aqueous formulation without organic co-solvents
Class-level; exact solubility not reported
Solubility Formulation Hydrophilicity

Einecs 301-950-1: Applications


Water-Dilutable Biocide & Preservative Formulations

Based on the inferred enhanced aqueous solubility [1] and antimicrobial activity associated with its triethanolamine component [2], Einecs 301-950-1 is well-suited for the formulation of water-based biocides. These formulations are used in metalworking fluids, industrial cooling water systems, and wood preservation treatments. The complex's balanced solubility profile allows for effective delivery of the active 2,4,6-trichlorophenol moiety in aqueous environments where the free phenol would otherwise precipitate.

Pesticide & Pharmaceutical Intermediate

The compound's defined stoichiometry [3] makes it a reliable intermediate in the synthesis of agrochemicals such as the fungicide prochloraz, which utilizes 2,4,6-trichlorophenol as a key building block. The triethanolamine complex form may offer advantages in handling, storage stability, or reaction selectivity compared to the free phenol, particularly in processes requiring controlled release of the phenolic moiety.

Metalworking Fluid Additive: Corrosion & Antimicrobial

Triethanolamine is a known corrosion inhibitor in metalworking fluids [2]. The combination of this property with the antimicrobial activity of the chlorinated phenol creates a dual-function additive. The class-level evidence of triethanolamine's antimicrobial effect at elevated pH [2] suggests that Einecs 301-950-1 may provide both ferrous metal protection and microbial control in alkaline MWF formulations, reducing the need for separate additives.

Phenol-Amine Complexation Research Tool

As a model compound for investigating hydrogen-bonded adducts, Einecs 301-950-1 can be used in fundamental research on proton transfer equilibria and polarity effects. The class-level studies on 2,4,6-trichlorophenol complexes with tri-n-alkylamines [4] demonstrate the value of such compounds in elucidating steric and electronic effects on molecular polarity. Researchers can leverage this complex to explore the impact of hydroxyethyl substitution on complex stability and solvation dynamics.

Application
Selection Property
Validation Focus
Water-Dilutable Biocide & Preservative Formulations
Aqueous solubility and antimicrobial context
Formulation compatibility and biocide screening
Pesticide & Pharmaceutical Intermediate
Defined 1:1 stoichiometry
Reaction stoichiometry and controlled incorporation
Metalworking Fluid Additive
Dual corrosion inhibition and antimicrobial complex
Corrosion protection and microbial control screening
Phenol-Amine Complexation Research
Model hydrogen-bonded adduct
Polarity and proton-transfer behavior study

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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